

[Des-Tyr1]-Met-Enkephalin: A Technical Guide to its Pharmacology and Pharmacokinetics

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[Des-Tyr1]-Met-Enkephalin is the primary metabolic degradation product of the endogenous opioid peptide Met-Enkephalin. Its formation, mediated by the enzymatic cleavage of the N-terminal tyrosine residue, renders it essentially inactive as an opioid receptor ligand. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of [Des-Tyr1]-Met-Enkephalin, primarily through the lens of its parent compound, Met-Enkephalin. The critical role of the N-terminal tyrosine in opioid receptor binding and activation is detailed, explaining the lack of significant biological activity of [Des-Tyr1]-Met-Enkephalin. This document serves as a technical resource for researchers in pharmacology and drug development, offering detailed experimental protocols and comparative data to underscore the structure-activity relationships that govern opioid peptide function.

Introduction

Endogenous opioid peptides, such as the enkephalins, play a crucial role in modulating pain and emotional states. Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is a pentapeptide that exhibits a preference for δ -opioid receptors, and to a lesser extent, μ -opioid receptors.[1] Its physiological effects are short-lived due to rapid enzymatic degradation.[1] One of the primary metabolic pathways is the removal of the N-terminal tyrosine residue by aminopeptidases, yielding **[Des-Tyr1]-Met-Enkephalin** (Gly-Gly-Phe-Met). This guide will elucidate the pharmacological and



pharmacokinetic properties of this metabolite, highlighting its significance as an inactive product in the context of opioid signaling.

Pharmacology

The pharmacology of **[Des-Tyr1]-Met-Enkephalin** is best understood by comparing it to its parent compound, Met-Enkephalin. The N-terminal tyrosine is a critical component of the pharmacophore for opioid receptor binding and activation.[2]

Receptor Binding Affinity

Met-Enkephalin binds with high affinity to δ - and μ -opioid receptors. In contrast, **[Des-Tyr1]-Met-Enkephalin** is considered to be devoid of significant opioid receptor affinity due to the absence of the essential tyrosine residue.

Table 1: Opioid Receptor Binding Affinities of Met-Enkephalin

| Ligand | Receptor | Ki (nM) |
|----------------|---------------|--|
| Met-Enkephalin | μ-Opioid | 15 nM - 1 μM (high affinity component) |
| δ-Opioid | High Affinity | |

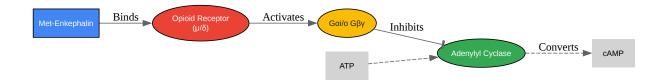
Note: Specific Ki values for Met-Enkephalin can vary between studies and experimental conditions. Data for **[Des-Tyr1]-Met-Enkephalin** is largely absent from peer-reviewed literature due to its negligible affinity.

Signal Transduction

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Met-Enkephalin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Met-Enkephalin can also modulate ion channels through G-protein signaling. Due to its inability to bind to opioid receptors, [Des-Tyr1]-Met-Enkephalin does not initiate these downstream signaling events.

Diagram 1: Opioid Receptor Signaling Pathway





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Caption: Agonist binding to opioid receptors activates inhibitory G-proteins, which in turn inhibit adenylyl cyclase and reduce cAMP production.

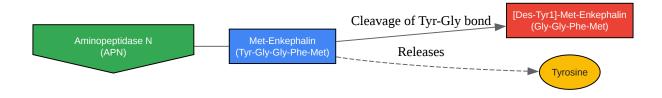
Pharmacokinetics

The pharmacokinetic profile of **[Des-Tyr1]-Met-Enkephalin** is intrinsically linked to the metabolism of its parent peptide.

Metabolism and Formation

Met-Enkephalin is rapidly metabolized in vivo, with a half-life in the range of minutes.[1][4] The primary route of inactivation is enzymatic degradation. Aminopeptidase N (APN) is a key enzyme that cleaves the Tyr-Gly bond, releasing the N-terminal tyrosine and forming [Des-Tyr1]-Met-Enkephalin.[5][6][7] Neutral endopeptidase (NEP) also contributes to enkephalin degradation by cleaving the Gly-Phe bond.[1][5]

Diagram 2: Metabolic Degradation of Met-Enkephalin



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Caption: Aminopeptidase N (APN) cleaves the N-terminal tyrosine from Met-Enkephalin to produce the inactive metabolite [Des-Tyr1]-Met-Enkephalin.

Distribution and Elimination



Due to its rapid formation and presumed lack of biological activity, the specific distribution and elimination pathways of **[Des-Tyr1]-Met-Enkephalin** have not been extensively studied. It is likely cleared rapidly from circulation along with other small peptide fragments. The parent compound, Met-Enkephalin, has low bioavailability and does not readily cross the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of Met-Enkephalin

| Parameter | Value | Species |
|--------------------|--------------------------|---------------|
| Half-life (t1/2) | 4.2 - 39 minutes | Not specified |
| 26.2 ± 5.5 minutes | Human (in vitro, CSF)[8] | |
| Cmax | 1266.14 pg/mL | Not specified |
| Tmax | 0.16 h | Not specified |
| AUC | 360.64 pg*h/mL | Not specified |

Note: Pharmacokinetic data for Met-Enkephalin is limited and can be highly variable depending on the experimental model and analytical methods used.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacology and pharmacokinetics of opioid peptides and can be applied to demonstrate the lack of activity of [Des-Tyr1]-Met-Enkephalin.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

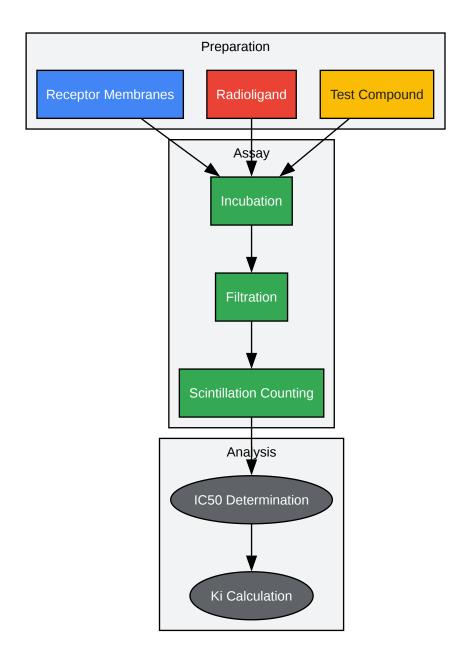
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human
 μ- or δ-opioid receptor.



- Radioligand: A selective radiolabeled opioid receptor ligand, such as [3H]-DAMGO for μ -receptors or [3H]-DPDPE for δ -receptors.
- Test Compound: [Des-Tyr1]-Met-Enkephalin and Met-Enkephalin (as a positive control) at varying concentrations.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Procedure:
 - Incubate receptor membranes with the radioligand and varying concentrations of the test compound.
 - Separate bound from free radioligand by rapid filtration through glass fiber filters.
 - Quantify the amount of bound radioactivity using liquid scintillation counting.
- Data Analysis:
 - Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
 - Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow





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Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the functional activity of a test compound at Gi/o-coupled opioid receptors.

Methodology:



- Cell Line: A cell line expressing the opioid receptor of interest (e.g., CHO-μ or HEK293-δ).
- Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.
- Treatment: Co-incubate cells with forskolin and varying concentrations of the test compound.
- cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
- Data Analysis:
 - Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
 - Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50 or IC50).

In Vitro Peptide Metabolism Assay

Objective: To determine the metabolic stability of a peptide in the presence of degrading enzymes.

Methodology:

- Enzyme Source: Purified aminopeptidase N or a tissue homogenate known to contain enkephalin-degrading enzymes (e.g., brain or plasma).
- Substrate: Met-Enkephalin.
- Incubation: Incubate the substrate with the enzyme source at 37°C.
- Sampling: Collect aliquots at various time points.
- Analysis: Stop the enzymatic reaction and analyze the samples by HPLC or LC-MS/MS to quantify the disappearance of the parent peptide and the appearance of metabolites like [Des-Tyr1]-Met-Enkephalin.



- Data Analysis:
 - Calculate the rate of degradation and the half-life of the parent peptide.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of an opioid peptide.

Methodology:

- Animal Model: Rats or mice.
- Administration: Administer the peptide via a relevant route (e.g., intravenous bolus).
- Blood Sampling: Collect blood samples at predetermined time points post-administration.[9]
- Sample Processing: Process blood to obtain plasma.
- Bioanalysis: Quantify the concentration of the peptide in plasma using a validated LC-MS/MS method.
- Data Analysis:
 - Plot plasma concentration versus time.
 - Use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2),
 clearance (CL), and volume of distribution (Vd).

Conclusion

[Des-Tyr1]-Met-Enkephalin is the pharmacologically inactive end-product of the primary metabolic pathway of Met-Enkephalin. Its lack of the N-terminal tyrosine residue, a crucial element for opioid receptor interaction, abrogates its ability to bind to and activate these receptors. Understanding the rapid enzymatic conversion of Met-Enkephalin to [Des-Tyr1]-Met-Enkephalin is fundamental to appreciating the transient nature of endogenous opioid signaling. The experimental protocols detailed in this guide provide a framework for investigating the structure-activity relationships of opioid peptides and for characterizing their metabolic fate. For researchers in drug development, the inherent instability of natural



enkephalins underscores the need for designing synthetic analogues with improved pharmacokinetic properties to achieve therapeutic efficacy.

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